1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol
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Overview
Description
1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol is an organic compound with the molecular formula C13H14OS It is characterized by the presence of a methoxy group attached to a naphthalene ring, which is further connected to an ethane-1-thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxynaphthalene.
Alkylation: The 6-methoxynaphthalene undergoes alkylation with an appropriate ethylating agent to form 1-(6-methoxynaphthalen-2-yl)ethane.
Thiol Addition:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process may include:
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxynaphthalen-2-yl)ethan-1-one: Similar structure but with a ketone group instead of a thiol group.
2-Methoxyphenyl 2-(6-methoxynaphthalen-2-yl)propanoate: Contains a similar naphthalene moiety with additional functional groups.
Uniqueness
1-(6-Methoxynaphthalen-2-yl)ethane-1-thiol is unique due to the presence of both a methoxy group and a thiol group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C13H14OS |
---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanethiol |
InChI |
InChI=1S/C13H14OS/c1-9(15)10-3-4-12-8-13(14-2)6-5-11(12)7-10/h3-9,15H,1-2H3 |
InChI Key |
JIIBJEXDZXKENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)S |
Origin of Product |
United States |
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